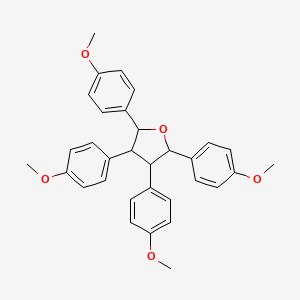
2,3,4,5-Tetrakis(4-methoxyphenyl)oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran is a complex organic compound characterized by its tetrahydrofuran core substituted with four methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran typically involves the reaction of 4-methoxybenzaldehyde with a suitable tetrahydrofuran derivative under controlled conditions. The reaction often employs catalysts such as palladium-based catalysts and triphenylphosphines . The process may involve multiple steps, including the formation of intermediate compounds, followed by cyclization to form the tetrahydrofuran ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various tetrahydrofuran derivatives.
Aplicaciones Científicas De Investigación
2,3,4,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may have potential as bioactive molecules in drug discovery.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Mecanismo De Acción
The mechanism by which 2,3,4,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran exerts its effects is not fully understood. its molecular structure suggests that it can interact with various molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence biological pathways and processes, making it a compound of interest for further study .
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetrakis(4-methoxyphenyl)benzidine: This compound shares the methoxyphenyl groups but has a different core structure.
Tetrakis(triphenylphosphine)palladium(0): Although not structurally similar, it is used in similar catalytic processes
Uniqueness
2,3,4,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran is unique due to its tetrahydrofuran core, which imparts specific chemical and physical properties
Propiedades
Número CAS |
67307-22-6 |
|---|---|
Fórmula molecular |
C32H32O5 |
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
2,3,4,5-tetrakis(4-methoxyphenyl)oxolane |
InChI |
InChI=1S/C32H32O5/c1-33-25-13-5-21(6-14-25)29-30(22-7-15-26(34-2)16-8-22)32(24-11-19-28(36-4)20-12-24)37-31(29)23-9-17-27(35-3)18-10-23/h5-20,29-32H,1-4H3 |
Clave InChI |
RUUBBTWWNGNKMY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2C(C(OC2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


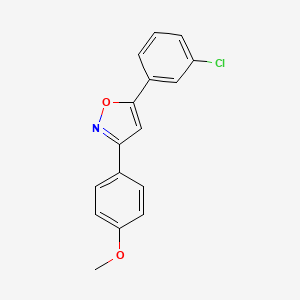
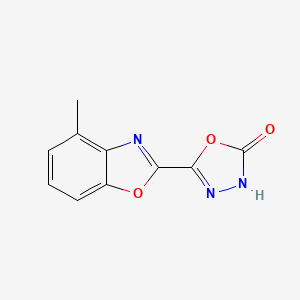
![5-Chloro-2-[(5-nitrofuran-2-yl)oxy]-1-benzofuran](/img/structure/B12903246.png)
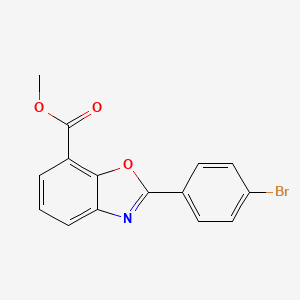
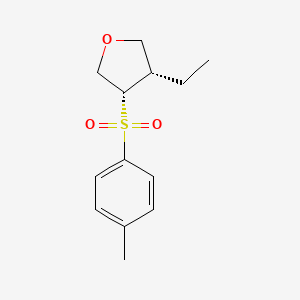
![4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12903263.png)

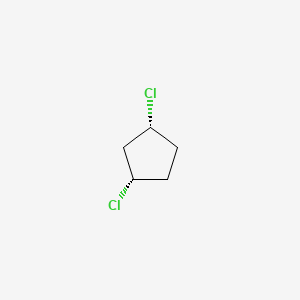
![(2E)-3-butyl-2-[(E)-3-(3-butyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B12903278.png)
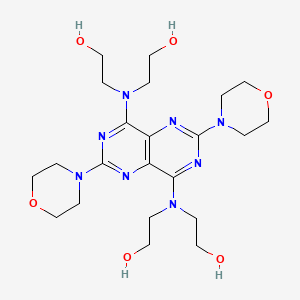
![Ethyl 5-{2-[2-(4-ethylanilino)-2-oxoethoxy]phenyl}-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12903284.png)


![[2,2'-Biquinolin]-4-amine, N-phenyl-](/img/structure/B12903313.png)
